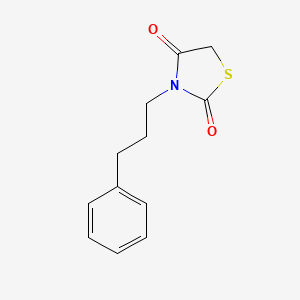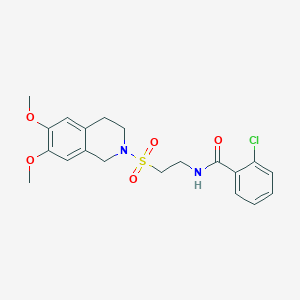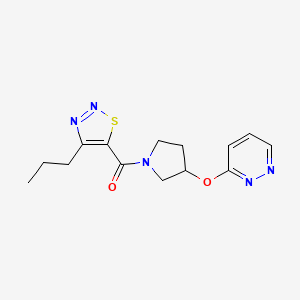
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole nucleus, which is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . This structure exhibits a wide variety of biological activity .Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis and Anticancer Activity : Compounds similar to "(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone" have been synthesized for their potential anticancer and antimicrobial activities. For example, derivatives involving heterocyclic entities like oxazole, pyrazoline, and pyridine have been studied for their efficacy against cancer cell lines and pathogenic bacterial and fungal strains. These compounds' molecular structures were elucidated using spectroanalytical techniques, highlighting their potential as biologically active molecules (Katariya, Vennapu, & Shah, 2021).
Antitubercular and Antifungal Activity : Another study explored the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, demonstrating significant antitubercular and antifungal activities. This research underscores the therapeutic potential of thiadiazole derivatives in treating infectious diseases (Syed, Ramappa, & Alegaon, 2013).
Antimicrobial and Antioxidant Activities : The antimicrobial and antioxidant properties of pyrazole derivatives, which share structural similarities with the compound of interest, have been investigated. These studies reveal the compounds' moderate activities against various bacterial and fungal strains, along with their radical scavenging abilities, providing insights into their potential use in developing new antimicrobial and antioxidant agents (Lynda, 2021).
Material Science Applications
Optical Properties and Material Development : Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives showcases their utility in creating luminescent materials with significant Stokes' shifts and quantum yields. These findings suggest potential applications in developing low-cost luminescent materials for various technological applications (Volpi et al., 2017).
Propriétés
IUPAC Name |
(4-propylthiadiazol-5-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-2-4-11-13(22-18-16-11)14(20)19-8-6-10(9-19)21-12-5-3-7-15-17-12/h3,5,7,10H,2,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKXVJKFBIMNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

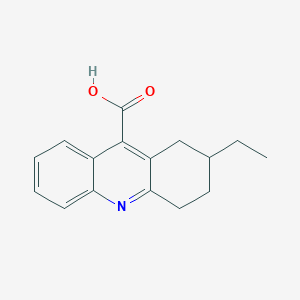
![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)
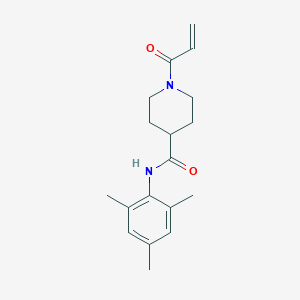
![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2843168.png)
![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)
![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2843174.png)
